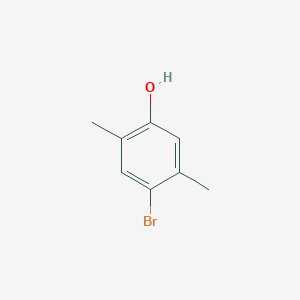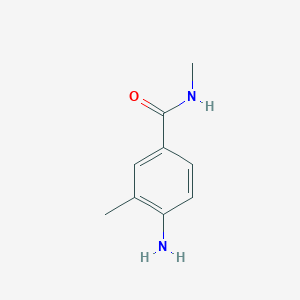
3-(Clorosulfonil)-5-feniltiofeno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is an organosulfur compound with a complex structure that includes a thiophene ring substituted with a chlorosulfonyl group and a phenyl group
Aplicaciones Científicas De Investigación
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate typically involves the chlorosulfonylation of a thiophene derivative. One common method includes the reaction of 3-methylthiophene-2-carboxylate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids and other oxidized products.
Common Reagents and Conditions:
Reduction: Reducing agents such as tin(II) chloride in the presence of hydrochloric acid are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Sulfonamides and Sulfonates: Formed from substitution reactions.
Thiophene Derivatives: Resulting from reduction reactions.
Sulfonic Acids: Produced through oxidation reactions.
Mecanismo De Acción
The mechanism by which Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate exerts its effects involves its ability to act as an electrophile in various chemical reactions. The chlorosulfonyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions readily. This reactivity is crucial for its role in organic synthesis and other applications .
Comparación Con Compuestos Similares
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Lacks the phenyl group but shares similar reactivity.
Sulfonimidates: Another class of organosulfur compounds with similar reactivity but different structural features.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is unique due to the presence of both the chlorosulfonyl and phenyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various chemical transformations and applications.
Propiedades
IUPAC Name |
methyl 3-chlorosulfonyl-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S2/c1-17-12(14)11-10(19(13,15)16)7-9(18-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJBOPTYAPXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556532 |
Source


|
| Record name | Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113387-58-9 |
Source


|
| Record name | Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-butyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)













